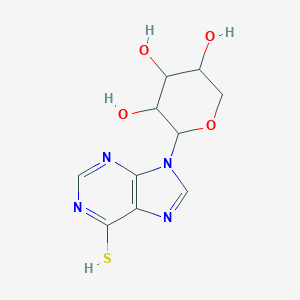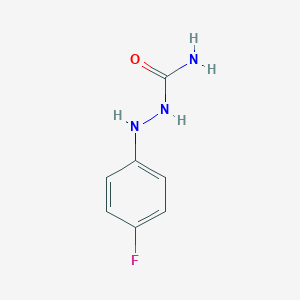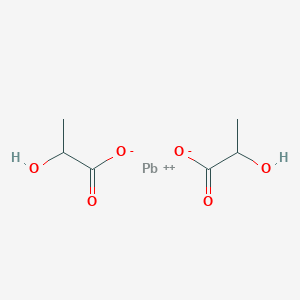
4,5,6,7-Tetrafluoroindol
Übersicht
Beschreibung
4,5,6,7-Tetrafluoro-1H-indole: is a fluorinated derivative of indole, a heterocyclic aromatic organic compound. The presence of four fluorine atoms at positions 4, 5, 6, and 7 of the indole ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry. The molecular formula of 4,5,6,7-tetrafluoro-1H-indole is C8H3F4N , and it has a molecular weight of 189.11 g/mol .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrafluoro-1H-indole has several applications in scientific research, including:
Wirkmechanismus
Target of Action
4,5,6,7-Tetrafluoroindole, also known as 1H-Indole, 4,5,6,7-tetrafluoro- or 4,5,6,7-tetrafluoro-1H-indole, is a fluorinated indole derivative . Fluorinated indole derivatives are known to interact with various targets, including HIV-1 inhibitors , CB2 cannabinoid receptor ligands found in the central nervous system, and factor Xa which prevents thrombus . These targets play crucial roles in viral replication, neural signaling, and blood coagulation, respectively .
Mode of Action
It is known that the compound undergoes electrophilic formylation and aminoalkylation at c-3 . This suggests that it might interact with its targets through these chemical modifications, leading to changes in the targets’ function.
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrafluoroindole are likely to be those associated with its targets. For instance, if the compound acts as an HIV-1 inhibitor, it may affect the viral replication pathway . Similarly, if it acts as a ligand for the CB2 cannabinoid receptor, it may influence neural signaling pathways .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrafluoroindole’s action would depend on its specific targets and mode of action. For example, if it inhibits HIV-1, it could prevent the replication of the virus in host cells . If it acts as a ligand for the CB2 cannabinoid receptor, it could modulate neural signaling .
Biochemische Analyse
Biochemical Properties
Fluorinated indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Fluorinated indole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrafluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often require low temperatures, such as -78°C, to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of 4,5,6,7-tetrafluoro-1H-indole may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of fluorinating agents and the ability to control reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetrafluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: Fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as trifluoromethyl hypofluorite and cesium fluoroxysulfate are used under low-temperature conditions.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can replace fluorine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted indole derivatives .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
- 2,3,4,5,6-Pentafluoroindole
Comparison: 4,5,6,7-Tetrafluoro-1H-indole is unique due to the presence of four fluorine atoms, which significantly alter its chemical and physical properties compared to mono-fluorinated indoles. This high degree of fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . In contrast, mono-fluorinated indoles may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNBMVQXEVNTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167413 | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16264-67-8 | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrafluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)




